2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzoxazine moiety, and a phenylacetamide structure
Preparation Methods
The synthesis of 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves multiple steps, each requiring specific reaction conditions. The preparation typically starts with the synthesis of the benzoxazine core, followed by the formation of the triazole ring and the final coupling with the phenylacetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzoxazine moiety can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the triazole ring can bind to enzyme active sites, inhibiting their activity. The benzoxazine moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the observed biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Benzoxazine derivatives: Known for their thermal stability and use in polymer science.
Triazole-containing compounds: Widely studied for their biological activities.
Phenylacetamide derivatives: Commonly used in pharmaceuticals for their therapeutic properties
This compound’s uniqueness lies in its ability to combine these functional groups, offering a versatile platform for various applications.
Properties
Molecular Formula |
C24H27N5O3S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H27N5O3S/c1-15(2)17-9-11-18(12-10-17)25-21(30)14-33-24-27-26-23(28(24)4)16(3)29-19-7-5-6-8-20(19)32-13-22(29)31/h5-12,15-16H,13-14H2,1-4H3,(H,25,30) |
InChI Key |
VNMXXYOPYAOODG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43 |
Origin of Product |
United States |
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